

Application Notes: Preclinical Evaluation of Roniciclib and Cisplatin Combination Therapy

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Compound of Interest

Compound Name: Roniciclib

Cat. No.: B612086

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Introduction

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor with activity against CDKs involved in both cell cycle regulation and transcription (CDK1, CDK2, CDK4, CDK7, CDK9).[1][2][3] Cisplatin is a cornerstone of chemotherapy, exerting its cytotoxic effects primarily by inducing DNA cross-links, leading to DNA damage and subsequent apoptosis. The combination of a cell cycle inhibitor like **Roniciclib** with a DNA-damaging agent such as cisplatin is a rational approach to enhance anti-tumor efficacy. By arresting the cell cycle, **Roniciclib** may prevent DNA repair and potentiate the cytotoxic effects of cisplatin, leading to a synergistic anti-cancer effect.[2][4] These notes provide a summary of preclinical data and detailed protocols for evaluating the combination of **Roniciclib** and cisplatin.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on **Roniciclib** as a monotherapy and in combination with cisplatin.

Table 1: In Vitro Inhibitory Activity of **Roniciclib**

Target Kinase	IC ₅₀ (nM)	Cell Line Panel	Mean IC ₅₀ (nM)
CDK1/cyclin B	7	N/A	N/A
CDK2/cyclin E	9	N/A	N/A
CDK4/cyclin D	11	N/A	N/A
CDK9/cyclin T1	5	N/A	N/A
CDK7/cyclin H/MAT1	25	N/A	N/A
Various Human Tumor Cells	N/A	Various	16

Data sourced from MedChemExpress.[\[1\]](#)

Table 2: In Vivo Efficacy of **Roniciclib** and Cisplatin Combination in Xenograft Models

Tumor Model	Treatment Group	Dose	T/C Value*	Outcome
HeLa-MaTu (Cervical Cancer)	Roniciclib + Cisplatin	1.0 mg/kg Roniciclib	0.01	Strong Tumor Growth Inhibition
HeLa-MaTu (Cervical Cancer)	Roniciclib + Cisplatin	1.5 mg/kg Roniciclib	-0.02	Tumor Regression

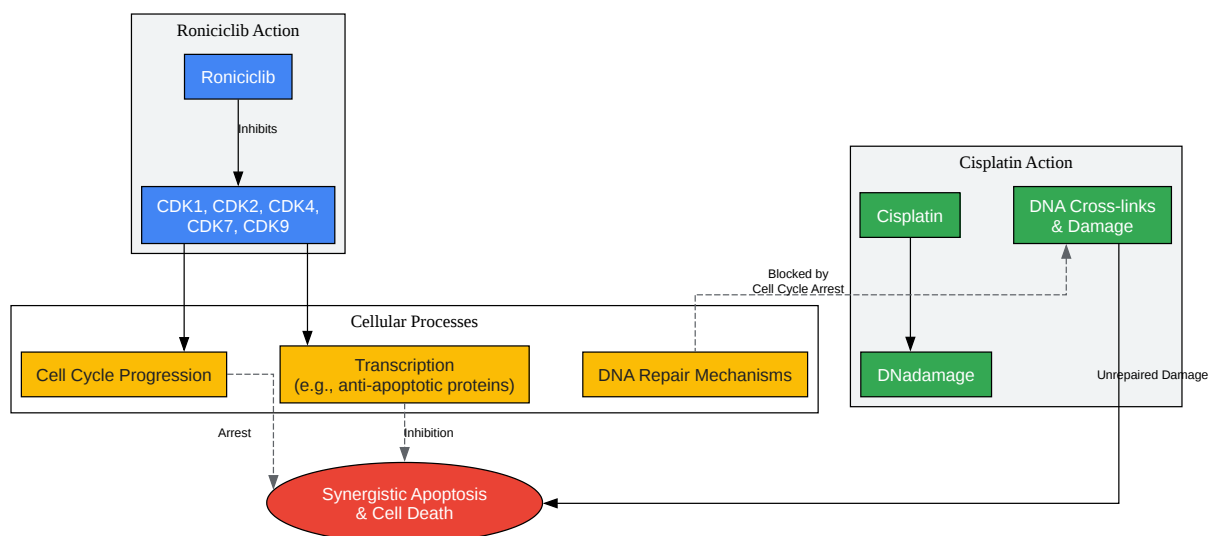
T/C Value (Treatment/Control): A value < 0.42 is considered significant anti-tumor activity. A negative value indicates tumor regression. Data sourced from Siemeister G, et al. Mol Cancer Ther. 2012.[\[1\]](#)

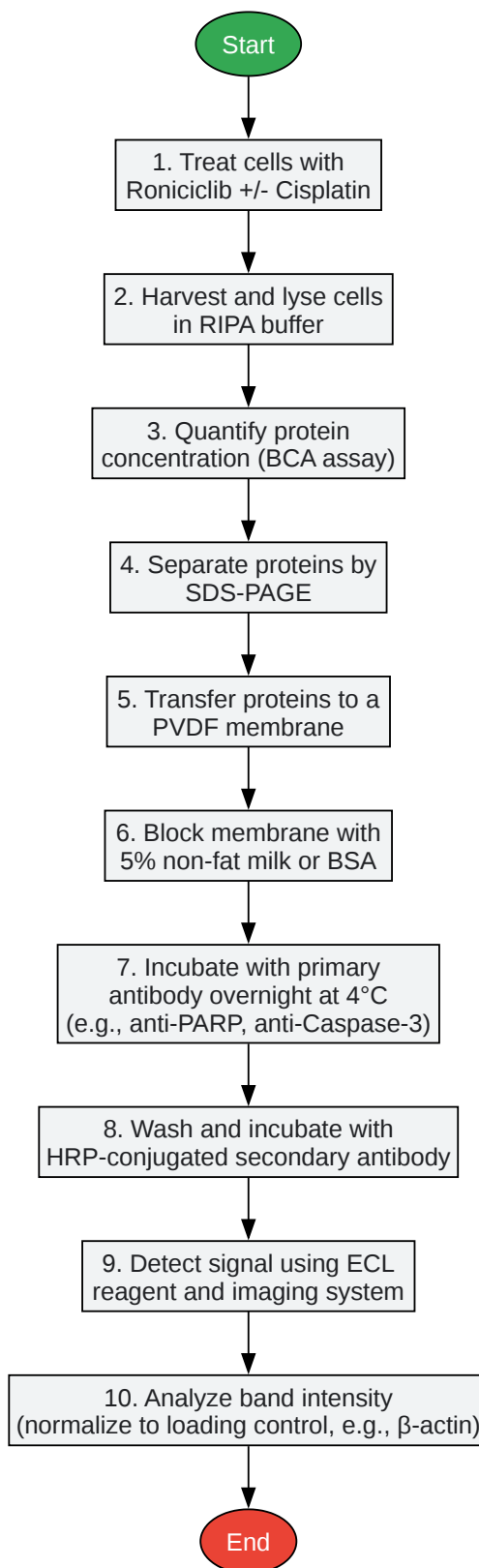
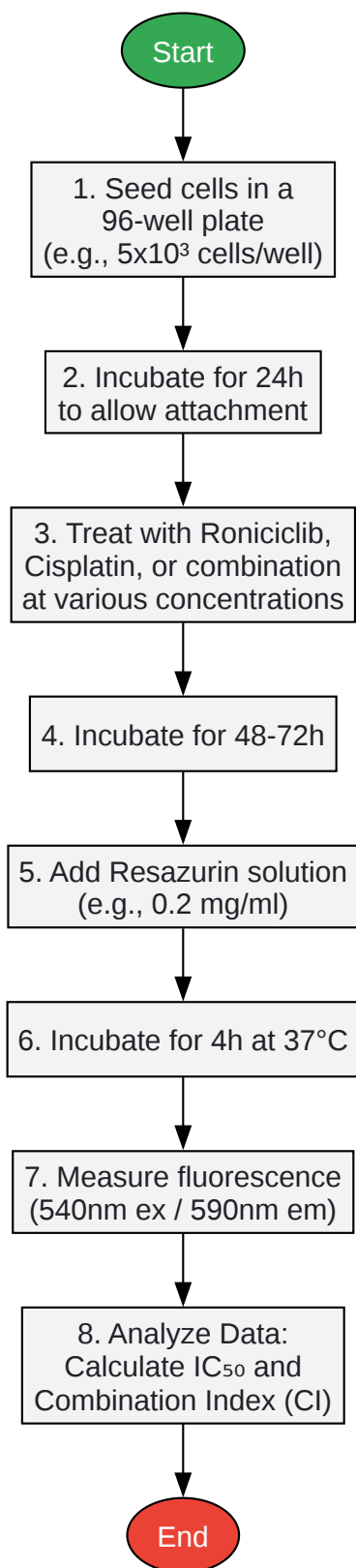
Signaling Pathways and Experimental Workflows

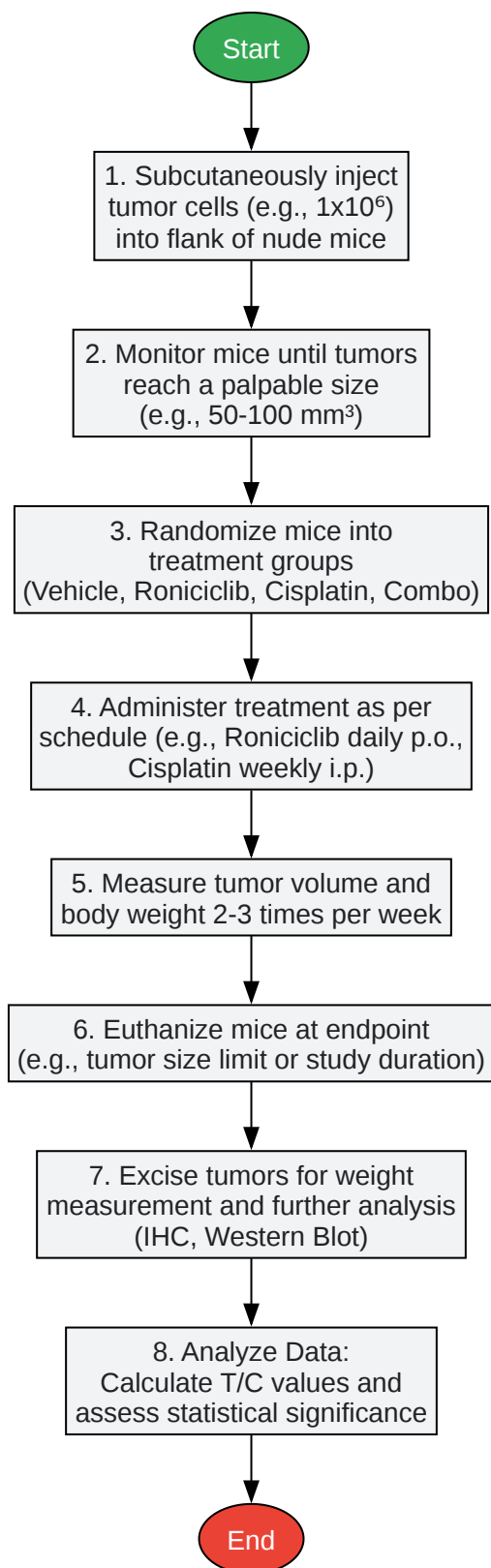
Mechanism of Action: **Roniciclib** and Cisplatin Synergy

Roniciclib inhibits multiple CDKs, leading to cell cycle arrest at various phases and inhibition of transcription. Cisplatin causes DNA damage. The combination prevents cancer cells from

repairing this damage, pushing them towards programmed cell death (apoptosis).







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